

Characterization of Homoisoflavonoids from Ophiopogon japonicus: An In-depth Technical Guide

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Compound of Interest

Compound Name: 6-Aldehydoisoophiopogonone B

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The tuberous roots of Ophiopogon japonicus (Thunb.) Ker-Gawl., a member of the Liliaceae family, are a cornerstone of traditional Chinese medicine, revered for their therapeutic properties in treating conditions like inflammation and cardiovascular diseases.[1] A significant portion of the plant's bioactivity is attributed to its rich content of homoisoflavonoids, a unique subclass of flavonoids. This technical guide provides a comprehensive overview of the characterization of these compounds, tailored for researchers, scientists, and drug development professionals.

Identified Homoisoflavonoids in Ophiopogon japonicus

A substantial number of homoisoflavonoids have been isolated and identified from Ophiopogon japonicus. These compounds are primarily categorized into two types based on the saturation of the C2-3 bond in their chromanone ring. To date, research has led to the identification of at least 39 distinct homoisoflavonoids, including 29 homoisoflavanones and 10 homoisoflavones.

[2] Some of the most frequently reported and abundant homoisoflavonoids include Methylophiopogonanone A and Methylophiopogonanone B.[1][3]

The following table summarizes a selection of homoisoflavonoids that have been characterized from Ophiopogon japonicus, highlighting the diversity of these structures.



Compound Name	Molecular Formula	Key Structural Features	Reference
Methylophiopogonano ne A	C20H22O6	Saturated C2-3 bond	[1]
Methylophiopogonano ne B	C20H22O6	Saturated C2-3 bond	[1]
6-aldehydo- isoophiopogonanone A	C19H16O6	-	
Methylophiopogonone A	C20H18O6	C2-3 double bond	
Methylophiopogonone B	C20H18O6	C2-3 double bond	
5,7-dihydroxy-8- methoxy-6-methyl-3- (2'-hydroxy-4'- methoxybenzyl)chrom an-4-one	C20H22O7	New homoisoflavonoid	[4]
7-hydroxy-5,8- dimethoxy-6-methyl-3- (2'-hydroxy-4'- methoxybenzyl)chrom an-4-one	C21H24O7	New homoisoflavonoid	[4]
2,5,7-trihydroxy-6,8-dimethyl-3-(3',4'-methylenedioxybenzyl)chroman-4-one	C20H20O7	Hemiacetal function at C2	[4]
Ophiopogonanone A	-	-	[5]

Quantitative Analysis of Major Homoisoflavonoids



The concentration of homoisoflavonoids in Ophiopogon japonicus can vary significantly depending on the geographical origin of the plant material. Studies have particularly noted differences between the varieties grown in the Sichuan ("Chuan-maidong") and Zhejiang ("Hang-maidong" or "Zhe-maidong") provinces of China.[6][7] Generally, the Zhejiang variety is reported to have a higher content of homoisoflavonoids.[7]

The table below presents a summary of the quantitative analysis of two major homoisoflavonoids, Methylophiopogonanone A and B, in samples from different regions. The contents are expressed in milligrams per 100 grams of dried plant material.

Cultivation Region	Methylophiopogon anone A (mg/100g)	Methylophiopogon anone B (mg/100g)	Reference
Mianyang, Sichuan	3.35 ± 0.15	2.13 ± 0.18	
Zhejiang	Significantly higher than Sichuan variety	Significantly higher than Sichuan variety	[7]

Experimental Protocols

The characterization of homoisoflavonoids from Ophiopogon japonicus involves a multi-step process encompassing extraction, separation, and structural elucidation.

Extraction of Homoisoflavonoids

A common method for extracting homoisoflavonoids involves the use of organic solvents. The dried and powdered tuberous roots of Ophiopogon japonicus are typically subjected to extraction with a mixture of chloroform and methanol.[8][9] An alternative approach utilizes ionic liquid-based ultrasonic-assisted extraction (IL-UAE), which has been optimized for the simultaneous extraction of both steroidal saponins and homoisoflavonoids.[1]

Optimized IL-UAE Protocol:[1]

• Ionic Liquid: 1 mol/L [Bmim]CF3SO3 aqueous solution

Liquid-to-Material Ratio: 40 mL/g

Ultrasonic Time: 60 minutes



Separation and Purification

High-Performance Liquid Chromatography (HPLC) is the primary technique for separating the complex mixture of homoisoflavonoids. Reversed-phase columns, such as Zorbax Extend-C18 or Welch BoltimateTM-C18, are commonly employed.[1][8]

Typical HPLC Conditions:

- Column: Zorbax Extend-C18 (5 μ m, 4.6 x 250 mm)[10] or Welch BoltimateTM-C18 (2.7 μ m, 4.6 x 100 mm)[1]
- Mobile Phase: A gradient of acetonitrile and water containing a small percentage of acid (e.g., 0.3% acetic acid or 0.1% formic acid) is used for elution.[1][8]
- Detection: A Diode Array Detector (DAD) is used to monitor the eluent, typically at a
 wavelength of 296 nm, which corresponds to the maximum absorption for many
 homoisoflavonoids.[1]

For purification of larger quantities of specific homoisoflavonoids, High-Speed Countercurrent Chromatography (HSCCC) can be effectively coupled with HPLC.[2]

Structural Elucidation

The precise identification of homoisoflavonoids is achieved through a combination of spectroscopic techniques.

- Mass Spectrometry (MS): Electrospray ionization (ESI) tandem mass spectrometry (MSn), often coupled with HPLC (HPLC-ESI-MSn), is a powerful tool for characterizing these compounds.[8][11] Homoisoflavonoids typically produce prominent [M-H]- ions in the negative ion mode. The fragmentation patterns of these ions provide valuable structural information. For instance, homoisoflavonoids with a saturated C2-3 bond often undergo a characteristic cleavage of the C3-9 bond, leading to the loss of the B-ring.[8][11] In contrast, those with a C2-3 double bond tend to first eliminate a molecule of carbon monoxide.[8][11]
- Nuclear Magnetic Resonance (NMR) Spectroscopy: For unambiguous structure determination, especially for novel compounds, 1D and 2D NMR spectroscopy are



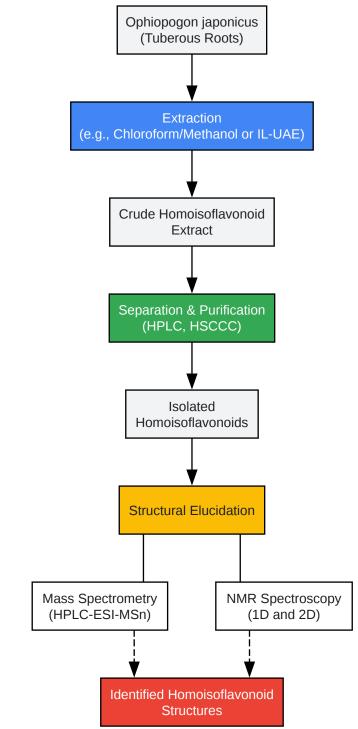
indispensable.[4][12] These techniques provide detailed information about the carbon and proton framework of the molecules.

Visualizing the Workflow and Compound Classification

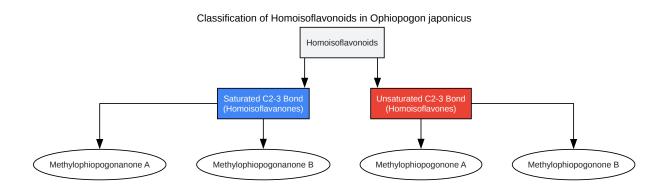
To better illustrate the processes and relationships discussed, the following diagrams have been generated using the DOT language.



Experimental Workflow for Homoisoflavonoid Characterization







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